Cas no 2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-)

2327-67-5 structure
Nome del prodotto:Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
- (4-methylphenyl)imino-triphenyl-λ<sup>5</sup>-phosphane
- (4-methylphenyl)imino-triphenyl-
- [(4-methylphenyl)imino](triphenyl)phosphorane
- AC1L2OKX
- AC1Q4TPK
- AR-1H8195
- EINECS 219-042-8
- N-(4-methylphenyl)triphenyliminophosphorane
- N-(p-tolyl)-P,P,P-triphenylphosphine imide
- N-p-tolyltriphenylphosphinimine
- NSC126620
- N-triphenylphosphoranylidene-p-toluidine
- N-Triphenylphosphoranyliden-p-toluidin
- DTXSID10177838
- P,P-Triphenyl-N-p-tolylphosphine imide
- NS00027392
- P,P,P-Triphenyl-N-p-tolylphosphine imide
- (4-Methylphenyl)imino-tri(phenyl)-lambda5-phosphane
- Phosphine imide, P,P,P-triphenyl-N-p-tolyl-
- Phosphine imide,P,P-triphenyl-N-p-tolyl-
- 2327-67-5
- N-(Triphenylphosphoranylidene)-p-toluidine
- NSC 126620
- SCHEMBL11949261
- NSC-126620
- AKOS004904367
- N1-(1,1,1-Triphenyl-lambda5-phosphanylidene)-4-methylaniline
- Benzenamine, 4-methyl-N-(triphenylphosphoranylidene)-
- LFAILBFSCZZJAD-UHFFFAOYSA-N
- [(4-Methylphenyl)imino](triphenyl)phosphorane #
-
- Inchi: InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
- Chiave InChI: LFAILBFSCZZJAD-UHFFFAOYSA-N
- Sorrisi: CC1C=CC(N=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 367.14916
- Massa monoisotopica: 367.149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 434
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.4A^2
- XLogP3: 6.8
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 523.3°Cat760mmHg
- Punto di infiammabilità: 270.3°C
- Indice di rifrazione: 1.595
- PSA: 12.36
- LogP: 5.80420
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Letteratura correlata
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-) Prodotti correlati
- 2325-27-1(N-(Triphenylphosphoranylidene)aniline)
- 887468-30-6(benzyl 2-1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 60610-16-4(5-chloro-1,2-dihydroquinazolin-2-one)
- 2580099-66-5(rac-tert-butyl (1R,5S,6S)-6-hydroxy-7,7-dimethyl-2-azabicyclo3.2.0heptane-2-carboxylate)
- 2228522-93-6(4-(but-3-yn-2-yl)-1-chloro-2-nitrobenzene)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 1702392-49-1(1-(2-cyclobutylethoxy)-1-(iodomethyl)-4-methylcyclohexane)
- 2009710-23-8(Carbamic acid, N-[1-methyl-2-(2-methyl-4-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)
- 941911-52-0(3-methoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1214350-35-2(4-(2-Methyl-4-(trifluoromethyl)phenyl)pyridine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
